molecular formula C9H12N2O3 B3039445 2-[Methyl(2-nitrophenyl)amino]ethanol CAS No. 106744-74-5

2-[Methyl(2-nitrophenyl)amino]ethanol

Cat. No.: B3039445
CAS No.: 106744-74-5
M. Wt: 196.2 g/mol
InChI Key: KEWKYHASHFMCQD-UHFFFAOYSA-N
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Description

2-[Methyl(2-nitrophenyl)amino]ethanol is an organic compound with the molecular formula C9H12N2O3. It is a derivative of ethanol where the hydroxyl group is substituted with a methyl(2-nitrophenyl)amino group. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(2-nitrophenyl)amino]ethanol typically involves the reaction of 2-nitroaniline with methylamine followed by the addition of ethylene oxide. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the reaction.

  • Step 1: Nitration of Aniline

      Reagents: Aniline, Nitric Acid, Sulfuric Acid

      Conditions: The nitration reaction is carried out at a temperature of 0-5°C to prevent over-nitration.

      Product: 2-Nitroaniline

  • Step 2: Methylation

      Reagents: 2-Nitroaniline, Methylamine

      Conditions: The reaction is conducted at room temperature with stirring.

      Product: 2-Methylamino-2-nitroaniline

  • Step 3: Ethoxylation

      Reagents: 2-Methylamino-2-nitroaniline, Ethylene Oxide

      Conditions: The reaction is carried out under controlled temperature and pressure conditions.

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(2-nitrophenyl)amino]ethanol undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium Permanganate, Hydrogen Peroxide

      Conditions: Acidic or basic medium

      Products: Corresponding nitro compounds

  • Reduction:

      Reagents: Sodium Borohydride, Hydrogen Gas with Palladium Catalyst

      Conditions: Room temperature or elevated temperature under pressure

      Products: Amino derivatives

  • Substitution:

      Reagents: Halogenating agents like Thionyl Chloride

      Conditions: Anhydrous conditions

      Products: Halogenated derivatives

Common Reagents and Conditions

    Oxidizing Agents: Potassium Permanganate, Hydrogen Peroxide

    Reducing Agents: Sodium Borohydride, Hydrogen Gas with Palladium Catalyst

    Substitution Reagents: Thionyl Chloride, Phosphorus Tribromide

Scientific Research Applications

2-[Methyl(2-nitrophenyl)amino]ethanol has a wide range of applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential as a biochemical probe.
    • Used in the synthesis of biologically active molecules.
  • Medicine:

    • Explored for its potential therapeutic properties.
    • Utilized in the development of new pharmaceuticals.
  • Industry:

    • Applied in the production of dyes and pigments.
    • Used as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-[Methyl(2-nitrophenyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The nitro group can be reduced to an amino group, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: A precursor in the synthesis of 2-[Methyl(2-nitrophenyl)amino]ethanol.

    2-Methylamino-2-nitroaniline: An intermediate in the synthesis process.

    2-[Methyl(2-aminophenyl)amino]ethanol: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(N-methyl-2-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(6-7-12)8-4-2-3-5-9(8)11(13)14/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWKYHASHFMCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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